

Predicted Physicochemical Properties: A Comparative Approach

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Compound of Interest

Compound Name: *6-Chloro-2-fluoro-3-iodobenzaldehyde*

CAS No.: *1449008-04-1*

Cat. No.: *B1431660*

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The physical properties of **6-Chloro-2-fluoro-3-iodobenzaldehyde** can be reliably inferred by examining its structural analogs. The combination of a light fluorine atom, a medium-sized chlorine atom, and a heavy iodine atom on the benzaldehyde core suggests a solid material at room temperature with limited aqueous solubility. The high molecular weight contributed by the iodine atom is expected to result in a significantly higher melting point compared to its non-iodinated counterparts.

Table 1: Comparative Physicochemical Properties of Structurally Related Halobenzaldehydes

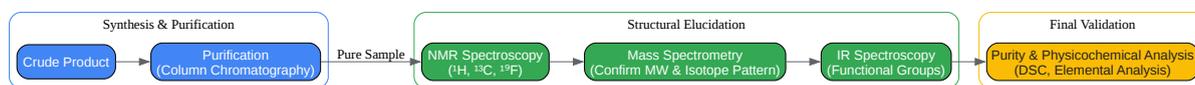
Property	6-Chloro-2-fluoro-3-iodobenzaldehyde	2-Chloro-6-fluorobenzaldehyde ^[3]	6-Fluoro-2-iodobenzaldehyde ^{[4][5]}	3-Chloro-2-fluoro-5-iodobenzaldehyde ^[6]
CAS Number	Not available	387-45-1	146137-72-6	2304494-65-1
Molecular Formula	C ₇ H ₃ ClFIO	C ₇ H ₄ ClFO	C ₇ H ₄ FIO	C ₇ H ₃ ClFIO
Molecular Weight	284.45 g/mol	158.56 g/mol	250.01 g/mol	284.45 g/mol
Appearance	Predicted: Off-white to yellow solid	White solid	Off-white to slightly yellow powder	Not specified
Melting Point	Predicted: 65-80 °C	32–35 °C	36-40 °C	Not specified
Boiling Point	Not available	104–105 °C	Not available	Not available

| Solubility | Predicted: Insoluble in water; Soluble in methanol, ethanol, chlorinated solvents | Insoluble in water; Soluble in methanol, ethanol | Not specified | Not specified |

Rationale for Predictions: The predicted melting point is elevated relative to the analogs due to the combined effects of the chlorine and iodine atoms, which increase molecular weight and enhance crystal lattice packing forces. Solubility is expected to follow trends for halogenated aromatics, with good solubility in common organic solvents and poor solubility in water.

Core Experimental Workflow for Characterization

A systematic approach is essential for the unambiguous characterization of a novel compound. The following workflow provides a logical sequence of operations, from initial purification to final structural confirmation.



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Caption: Experimental workflow for the characterization of a novel compound.

Synthesis and Purification

While a specific synthesis protocol is not documented, analogous preparations suggest that **6-Chloro-2-fluoro-3-iodobenzaldehyde** could be synthesized via ortho-lithiation and formylation of a corresponding 1-chloro-3-fluoro-2-iodobenzene precursor or through multi-step sequences involving halogenation and oxidation of a substituted toluene.[7][8] Regardless of the synthetic route, purification is paramount.

Experimental Protocol 1: Purification by Silica Gel Column Chromatography

This technique is the gold standard for purifying moderately polar organic compounds and is ideal for isolating the target aldehyde from non-polar starting materials or polar byproducts.

- **Slurry Preparation:** Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
- **Column Packing:** Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
- **Sample Loading:** Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
- **Elution:** Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 5% to 10% ethyl acetate in hexane). The optimal solvent system should be predetermined by thin-layer chromatography (TLC), aiming for a retention factor (R_f) of ~ 0.3 for the desired product.

- Fraction Collection: Collect eluting fractions and monitor them by TLC.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Spectroscopic Structural Elucidation

No single technique is sufficient for complete structural validation. A combination of NMR, MS, and IR spectroscopy provides a self-validating system for confirming the identity of the target molecule.^{[9][10]}

Table 2: Predicted Spectroscopic Data for **6-Chloro-2-fluoro-3-iodobenzaldehyde**

Technique	Expected Peak / Chemical Shift (δ)	Rationale and Key Features
^1H NMR	~10.2 ppm (s, 1H)	The aldehyde proton (-CHO) is highly deshielded and appears in a unique region of the spectrum. [11]
	7.5 - 8.0 ppm (m, 2H)	Aromatic protons will appear as multiplets, with their specific splitting patterns determined by $^3\text{J}(\text{H,H})$, $^4\text{J}(\text{H,H})$, and $\text{J}(\text{H,F})$ coupling constants.
^{13}C NMR	~188-192 ppm	The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield. [11]
	110-165 ppm	Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to halogens will show characteristic shifts (C-I being the most upfield, C-F showing a large C-F coupling constant).
IR Spectroscopy	~1705 cm^{-1} (strong)	Strong, sharp absorption characteristic of the C=O (carbonyl) stretching vibration in an aromatic aldehyde. [12]
	2820-2880 cm^{-1} , 2720-2780 cm^{-1}	Characteristic C-H stretching bands for the aldehyde proton (Fermi doublet). [12]
	1450-1600 cm^{-1}	Absorptions corresponding to C=C stretching within the aromatic ring.

Technique	Expected Peak / Chemical Shift (δ)	Rationale and Key Features
Mass Spectrometry	M^+ peak at $m/z = 284$	Corresponds to the nominal molecular weight.

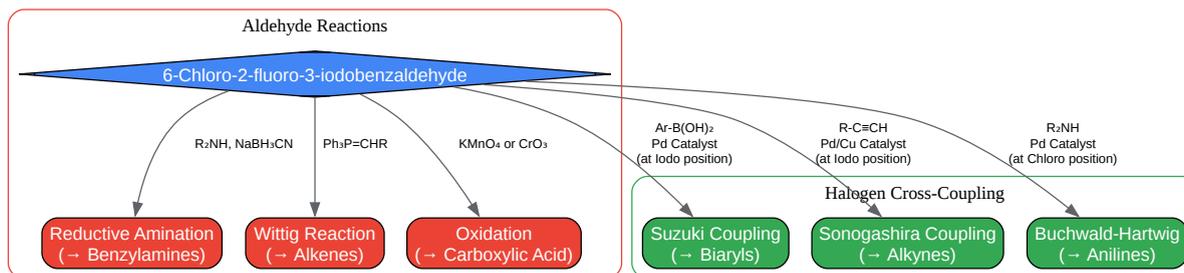
| | M^{+2} peak at $m/z = 286$ | The presence of a chlorine atom will result in a characteristic isotopic pattern with the M^{+2} peak having approximately one-third the intensity of the M^+ peak. |

Experimental Protocol 2: Acquiring NMR, IR, and MS Data

- NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in an NMR tube. Acquire 1H , ^{13}C , and ^{19}F spectra on a 400 MHz or higher spectrometer.[13]
- IR Sample Preparation: For a solid sample, either mill a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent pellet, or dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate to create a thin film.
- MS Sample Acquisition: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.[14]

Reactivity and Synthetic Potential

The unique substitution pattern of **6-Chloro-2-fluoro-3-iodobenzaldehyde** makes it a highly versatile intermediate for further synthetic transformations, particularly in drug discovery where precise vector control is essential.



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Caption: Key reaction pathways illustrating the synthetic utility of the title compound.

The iodine at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the selective introduction of aryl, alkyl, or alkynyl groups. The aldehyde functional group can be readily transformed into a wide array of other functionalities, including amines (via reductive amination), alkenes (via Wittig reaction), or a carboxylic acid (via oxidation). This orthogonal reactivity makes the molecule an excellent scaffold for building complex molecular architectures.[4][7][15]

Safety, Handling, and Storage

Based on data from analogous halogenated benzaldehydes, **6-Chloro-2-fluoro-3-iodobenzaldehyde** should be handled with care. It is predicted to be harmful if swallowed and to cause skin and serious eye irritation.[6][14][16][17]

Table 3: Predicted Hazard Profile and Safe Handling Procedures

Hazard Category	GHS Classification (Predicted)	Recommended Precautions and Personal Protective Equipment (PPE)
Acute Oral Toxicity	Warning: Harmful if swallowed (H302)	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
Skin Irritation	Warning: Causes skin irritation (H315)	Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[16]
Eye Irritation	Warning: Causes serious eye irritation (H319)	Wear safety glasses with side shields or chemical goggles. [16]

| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.[14] |

Handling:

- Use in a well-ventilated chemical fume hood.
- Avoid generation of dust.
- Keep away from sources of ignition and oxidizing agents.[18]
- Wash hands thoroughly after handling.[19]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
- For long-term stability, storage at 0-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.[4][5]

References

- Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease Source: PubMed URL:[[Link](#)]
- Title: Method for preparing 2-chloro-6-fluorobenzaldehyde Source: Google Patents URL
- Title: Safety Data Sheet: Benzaldehyde Source: Carl ROTH URL:[[Link](#)]
- Title: 2-Chloro-6-fluorobenzaldehyde Source: Wikipedia URL:[[Link](#)]
- Title: 3-Chloro-2-iodobenzaldehyde Source: PubChem URL:[[Link](#)]
- Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI URL:[[Link](#)]
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL:[[Link](#)]
- Title: Benzaldehyde Source: PubChem URL:[[Link](#)]
- Title: Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis Source: Journal of Saudi Chemical Society URL:[[Link](#)]
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: ResearchGate URL:[[Link](#)]
- Title: Preparation method for 2-fluoro-3-chlorobenzaldehyde Source: Google Patents URL
- Title: BENZALDEHYDE Source: Techno PharmChem URL:[[Link](#)]
- Title: The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][7]dioxin-6-yl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL:[[Link](#)]
- Title: Safety data sheet: Benzaldehyde Source: Carl ROTH URL:[[Link](#)]
- Title: Supporting Information Source: Organic Chemistry Portal URL: [<https://www.organic-chemistry.org/सिंथेसिस/C377-reductive-formylation-of-aryl-halides.pdf>]([[Link](#)] सिंथेसिस/C377-

reductive-formylation-of-aryl-halides.pdf)

- Title: Benzaldehyde Analytical Grade Source: Labbox URL:[[Link](#)]
- Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: PubMed URL:[[Link](#)]
- Title: infrared spectrum of benzaldehyde Source: Doc Brown's Chemistry URL:[[Link](#)]
- Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[[Link](#)]

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Sources

- [1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia \[en.wikipedia.org\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
- [5. chemscene.com \[chemscene.com\]](#)
- [6. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [7. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents \[patents.google.com\]](#)
- [8. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents \[patents.google.com\]](#)
- [9. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- [10. The synthesis, crystal structure and spectroscopic analysis of \(E\)-3-\(4-chlorophenyl\)-1-\(2,3-dihydrobenzo\[b\]\[1,4\]dioxin-6-yl\)prop-2-en-1-one - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [11. chem.libretexts.org \[chem.libretexts.org\]](http://chem.libretexts.org)
- [12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [13. rsc.org \[rsc.org\]](http://rsc.org)
- [14. 3-Chloro-2-iodobenzaldehyde | C7H4ClIO | CID 86592640 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. fishersci.com \[fishersci.com\]](http://fishersci.com)
- [17. cdhfinechemical.com \[cdhfinechemical.com\]](http://cdhfinechemical.com)
- [18. carloth.com \[carloth.com\]](http://carloth.com)
- [19. labbox.es \[labbox.es\]](http://labbox.es)
- [20. technopharmchem.com \[technopharmchem.com\]](http://technopharmchem.com)
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